4-decanoyloxybenzoic Acid 4-decanoyloxybenzoic Acid
Brand Name: Vulcanchem
CAS No.: 86960-46-5
VCID: VC3790383
InChI: InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
SMILES: CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol

4-decanoyloxybenzoic Acid

CAS No.: 86960-46-5

Cat. No.: VC3790383

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

4-decanoyloxybenzoic Acid - 86960-46-5

Specification

CAS No. 86960-46-5
Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
IUPAC Name 4-decanoyloxybenzoic acid
Standard InChI InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Standard InChI Key QTMHHQFADWIZCP-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
Canonical SMILES CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

4-Decanoyloxybenzoic acid (C₁₇H₂₄O₄) is characterized by a benzoic acid backbone substituted with a decanoyloxy group (–O–CO–(CH₂)₈CH₃) at the fourth carbon (Figure 1). Its structure combines aromatic and aliphatic components, conferring amphiphilic behavior.

Table 1: Basic chemical data for 4-decanoyloxybenzoic acid

PropertyValue
Molecular FormulaC₁₇H₂₄O₄
Molecular Weight292.37 g/mol
IUPAC Name4-(Decanoyloxy)benzoic acid
CAS Registry NumberNot publicly disclosed

Synthesis and Reaction Kinetics

Synthetic Routes

4-DOBA can be synthesized via esterification of 4-hydroxybenzoic acid with decanoyl chloride under acid catalysis, analogous to methods used for 4-acetoxybenzoic acid .

Reaction Scheme:

4-Hydroxybenzoic acid+Decanoyl chlorideH2SO44-DOBA+HCl\text{4-Hydroxybenzoic acid} + \text{Decanoyl chloride} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-DOBA} + \text{HCl}

Key Steps:

  • Acid-Catalyzed Esterification: Concentrated sulfuric acid facilitates protonation of the hydroxyl group, enhancing nucleophilic attack by the decanoyl chloride.

  • Purification: Crude product is precipitated in water and recrystallized from ethanol-water mixtures .

Table 2: Optimized reaction conditions

ParameterCondition
CatalystH₂SO₄ (1 drop)
Temperature50–60°C
SolventAcetic anhydride (carrier)
Yield~75–85% (estimated)

Physicochemical Properties

Thermal and Solubility Profiles

The long alkyl chain in 4-DOBA increases hydrophobicity compared to shorter-chain analogs like 4-acetoxybenzoic acid (log P = 1.48) .

Table 3: Predicted physical properties

PropertyValueSource Analogy
Melting Point90–95°CEst. from C10 esters
Boiling Point>300°C (decomposes)
Solubility in Water<0.1 g/L (25°C)
Log P (Octanol-Water)~5.2Calculated

Spectroscopic Data

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (COOH), and 1250 cm⁻¹ (C–O ester).

  • NMR (¹H): δ 8.0 (d, 2H, aromatic), δ 6.9 (d, 2H, aromatic), δ 2.5 (t, 2H, CH₂COO), δ 1.2–1.6 (m, 14H, alkyl chain) .

Industrial Applications

Textile Modification

4-DOBA is utilized in ionic liquid formulations for textile processing, enhancing fiber hydrophobicity and dye affinity . Its amphiphilic nature improves surfactant compatibility in fabric treatments.

Polymer Chemistry

As a monomer, 4-DOBA can undergo polycondensation to form thermotropic liquid crystalline polymers (LCPs), analogous to 4-acetoxybenzoic acid-based LCPs . These polymers exhibit high thermal stability (>240°C) and mechanical strength.

Table 4: Comparative polymer properties

MonomerTₘ (°C)T₅⁠i⁠d⁠e (°C)Application
4-Acetoxybenzoic acid190–194325High-performance fibers
4-DOBA (predicted)90–95280–300Textile coatings

Future Research Directions

  • Kinetic Studies: Elucidate polymerization mechanisms in bulk vs. solution .

  • Biodegradability: Assess environmental impact of long-chain esters.

  • Pharmaceutical Potential: Explore antimicrobial properties observed in shorter-chain analogs .

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